1,2,2,3,3,4-Hexachlorobutane
CAS No.: 1573-57-5
Cat. No.: VC16038145
Molecular Formula: C4H4Cl6
Molecular Weight: 264.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1573-57-5 |
|---|---|
| Molecular Formula | C4H4Cl6 |
| Molecular Weight | 264.8 g/mol |
| IUPAC Name | 1,2,2,3,3,4-hexachlorobutane |
| Standard InChI | InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |
| Standard InChI Key | FSRFCQHSPWVMPZ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Composition
1,2,2,3,3,4-Hexachlorobutane has the molecular formula C₄H₄Cl₆, with a molecular weight of 264.79 g/mol . Its IUPAC name reflects the chlorine substitution at the 1, 2, 2, 3, 3, and 4 positions of the butane chain. The asymmetric distribution of chlorine atoms distinguishes it from isomers such as 1,1,2,2,3,4-hexachlorobutane (CAS 2431-55-2) and 1,1,2,3,4,4-hexachlorobutane (CAS 25237-06-3) .
Structural Characterization
The compound’s InChIKey (FSRFCQHSPWVMPZ-UHFFFAOYSA-N) provides a unique identifier for its stereochemistry . Computational models predict a staggered conformation due to steric hindrance between adjacent chlorine atoms, though experimental crystallographic data remain unavailable.
Physical and Chemical Properties
Phase Behavior and Solubility
1,2,2,3,3,4-Hexachlorobutane is a nonpolar liquid at room temperature, with limited solubility in water (<0.1 g/L) but high miscibility with organic solvents like dichloromethane and hexane. Its vapor pressure, a critical parameter for industrial handling, has been experimentally measured as follows :
| Temperature (°C) | Vapor Pressure (kPa) |
|---|---|
| 25 | 0.015 |
This low volatility suggests stability under ambient conditions but necessitates precautions during high-temperature processing.
Reactivity and Stability
The compound exhibits moderate thermal stability, decomposing above 200°C to release hydrogen chloride (HCl) and chlorinated fragments. Its reactivity with strong bases (e.g., NaOH) follows nucleophilic substitution pathways, yielding partially dechlorinated products.
Thermodynamic Data
Enthalpy of Formation
The enthalpy of formation () is estimated at -180 kJ/mol based on group contribution methods, though direct measurements are lacking.
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